molecular formula C18H22O5 B1683625 Zearalenone CAS No. 17924-92-4

Zearalenone

Cat. No. B1683625
CAS RN: 17924-92-4
M. Wt: 318.4 g/mol
InChI Key: MBMQEIFVQACCCH-QBODLPLBSA-N
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Description

Zearalenone (ZEN) is a mycotoxin produced by fungi of the genus Fusarium . It is one of over 400 detected mycotoxins and has estrogenic effects on various organisms . ZEN is a non-steroidal estrogen mycotoxin and is biosynthesized via the polyketide pathway .


Synthesis Analysis

Zearalenone immunogen synthesis methods have been explored to establish immunoassay methods for ZEN single residue and ZEN and its analogs total residue . A novel biomimetic synthesis of Zearalenone has been reported .


Molecular Structure Analysis

Zearalenone has the general formula C18H22O5 . Its structure is similar to that of naturally occurring estrogens such as estradiol, estrone, estriol . By breaking the lactone ring of ZEN, it produces ZENY-C18H24O5 with a molecular weight of 320.16 g/mol .


Chemical Reactions Analysis

ZEN-degrading soil bacteria, Bacillus subtilis YT-4, yielded 80% ZEN degradation after 6 hours and 95% after 36 hours . The degradation of ZEN through cleaning and processing has been reported .


Physical And Chemical Properties Analysis

ZEN is a weakly polar compound in the form of white crystals, with blue-green fluorescence at 360 nm excitation and green fluorescence at 260 nm UV excitation . The melting point of ZEN is 164–165 °C . It is insoluble in water but dissolves well in various alkaline solutions such as benzene, acetonitrile, acetone, or alcohols .

Scientific Research Applications

Immunotoxicity of Zearalenone

Zearalenone (ZEA) has been identified as an immunotoxic compound. Research on ovariectomised rats treated with ZEA revealed its impact on immune function, including reduction in body weight gain, thymic atrophy, changes in thymocyte phenotype, and impaired antibody production and macrophage activity. These effects suggest ZEA's activity on estrogen receptors, classifying it as an immunotoxic compound similar to estrogen and some endocrine disruptors (Hueza et al., 2014).

Zearalenone's Impact on Leydig Cells

ZEA has been shown to induce apoptosis and autophagy in rat Leydig cells. It inhibits growth by inducing apoptosis, upregulates Bax expression, promotes cytochrome c release, and activates caspase-9 and caspase-3. Additionally, ZEA treatment upregulates LC3-II and Beclin-1 expression, suggesting the induction of a high level of autophagy. This autophagy may delay apoptosis in Leydig cells affected by ZEA, thus reducing its cytotoxicity (Wang et al., 2014).

Effects on Male Reproductive Capacity

Studies on male mice exposed to low-dose ZEA revealed significant impacts on spermatogenesis and semen quality. The exposure led to a dose- and time-dependent decrease in sperm concentration, viability, motility, and hyperactive rate, along with an increase in sperm deformity and mortality rates. These findings indicate that low-dose ZEA can impair male reproductive capacity, especially in spermatogenesis and semen quality (Pang et al., 2017).

Impact on Nutrient Availability and Genital Organs in Piglets

Research evaluating the toxicity of ZEA on nutrient availability, genital organs, and serum hormones in piglets found that ZEA-contaminated diets without clay increased genital organ size and affected hormone levels. These effects were mitigated when modified montmorillonite clay was included in the diet, suggesting potential strategies to counteract ZEA's adverse effects (Jiang et al., 2012).

Genotoxicity in Female Mouse Tissues

ZEA exhibits genotoxic properties, as evidenced by DNA adduct formation in female mouse tissues. Treatment with ZEA resulted in the formation of multiple DNA adducts in the kidney, liver, and ovaries of female mice. This study confirms the genotoxicity of ZEA and its ability to induce hepatocellular adenomas in mice (Pfohl‐Leszkowicz et al., 1995).

Estrogenic Effects on Female Rats

ZEA, due to its structural similarity to estrogen, can act as an estrogen agonist in the brain of rats. It increases the concentration of neuronal progestin receptors and induces sexual receptivity in ovariectomized rats treated with progesterone. This suggests that ZEA, though less potent than estradiol, can mimic estrogenic effects in the brain (Turcotte et al., 2005).

Overview of Zearalenone's Toxicity

A comprehensive review of ZEA's toxicity highlights its effects on genetic toxicity, reproductive toxicity, hepatotoxicity, immunotoxicity, carcinogenicity, endocrine interference, and impact on intestinal health. This paper serves as a reference for understanding the risks ZEA poses to animals and humans (Han et al., 2022).

Safety And Hazards

Zearalenone can pose risks to animals and humans . It has toxic effects on human and animal health due to its mutagenicity, teratogenicity, carcinogenicity, nephrotoxicity, immunotoxicity, and genotoxicity .

Future Directions

The progress of the risk assessment of human exposure to ZEN is being summarized to provide a reference for the follow-up study of Zearalenone . Research is being conducted to improve the thermal stability of the enzyme for industrial applications .

properties

IUPAC Name

(4S,12E)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione
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InChI

InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+/t12-/m0/s1
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InChI Key

MBMQEIFVQACCCH-QBODLPLBSA-N
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Canonical SMILES

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1
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Isomeric SMILES

C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1
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Molecular Formula

C18H22O5
Record name ZEARALENONE
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DSSTOX Substance ID

DTXSID0021460
Record name Zearalenone
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Molecular Weight

318.4 g/mol
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Physical Description

Zearalenone appears as white microcrystals or white powder. (NTP, 1992), Solid; [Merck Index] White solid; [CAMEO] White powder; [MSDSonline]
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
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Vapor Pressure

0 mmHg at 68 °F (NTP, 1992)
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Product Name

Zearalenone

CAS RN

17924-92-4, 36455-70-6
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Melting Point

327 to 329 °F (NTP, 1992), MP: 187-189 °C /DL-FORM/, MP: 123-125 °C /L-FORM DIACETATE/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58,900
Citations
T Kuiper-Goodman, PM Scott, H Watanabe - Regulatory toxicology and …, 1987 - Elsevier
… In this report the health risks to Canadians due to the presence of zearalenone in food … products and animal products of zearalenone. The stability of zearalenone in foods and feeds, the …
Number of citations: 944 www.sciencedirect.com
X Han, B Huangfu, T Xu, W Xu, C Asakiya, K Huang… - Toxins, 2022 - mdpi.com
… zearalenone can pose risks to animals and humans. Therefore, it is imperative to carry out toxicological research on zearalenone … chemical properties of zearalenone and the research …
Number of citations: 36 www.mdpi.com
K Ropejko, M Twarużek - Toxins, 2021 - mdpi.com
… Zearalenone is one of over 400 detected mycotoxins and … In this review, we systemize information on zearalenone and … is to systematize information on zearalenone and its major …
Number of citations: 140 www.mdpi.com
C Maragos - World Mycotoxin Journal, 2010 - wageningenacademic.com
Among the mycotoxins zearalenone (ZEA) is of interest because of the oestrogenic effects that it, and certain of its metabolites possess. The fungi that produce ZEA are found worldwide, …
Number of citations: 102 www.wageningenacademic.com
RW Caldwell, J Tuite, M Stob, R Baldwin - Applied microbiology, 1970 - Am Soc Microbiol
One-hundred-and-thirteen isolates of Fusarium were tested for their ability to produce zearalenone on autoclaved corn. They belonged to the following species (number of producers …
Number of citations: 189 journals.asm.org
K Gromadzka, A Waskiewicz… - World Mycotoxin …, 2008 - wageningenacademic.com
… properties of zearalenone, its derivatives and their biotransformation. Data on the occurrence and toxicity of zearalenone and a comparison of analytical methods used in zearalenone …
Number of citations: 125 www.wageningenacademic.com
J Fink-Gremmels, H Malekinejad - Animal Feed Science and Technology, 2007 - Elsevier
The mycoestrogen zearalenone (ZEA) is found worldwide as a contaminant in cereals and grains, including maize and soybeans. Despite its non-steroidal structure, ZEA activates …
Number of citations: 315 www.sciencedirect.com
PH Hidy, RS Baldwin, RL Greasham, CL Keith… - Advances in Applied …, 1977 - Elsevier
Publisher Summary This chapter discusses the production and biological activities of zearalenone and some derivatives. Interest in the occurrence of zearalenone in feed grains was …
Number of citations: 250 www.sciencedirect.com
K Kowalska, DE Habrowska-Górczyńska… - Environmental …, 2016 - Elsevier
Zearalenone (ZEA), a fungal mycotoxin, is present in a wide range of human foods. Many animal studies have found ZEA to possess a disruptive effect on the hormonal balance, mainly …
Number of citations: 192 www.sciencedirect.com
A Rogowska, P Pomastowski, G Sagandykova… - Toxicon, 2019 - Elsevier
… This property of zearalenone determines its ability to bind to estrogen … of zearalenone neutralisation. This work is a review of current state of knowledge on toxic effects of zearalenone, …
Number of citations: 210 www.sciencedirect.com

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